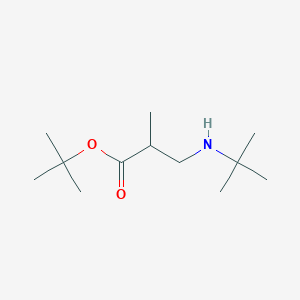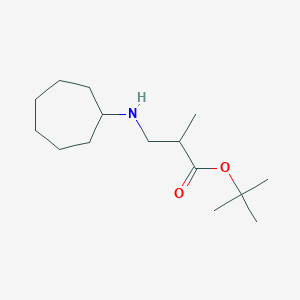![molecular formula C13H21NO2S B6340320 tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate CAS No. 1221341-93-0](/img/structure/B6340320.png)
tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate (TBMTAP) is an organic compound with a unique structure, consisting of a tert-butyl group, a methyl group, a thiophen-2-ylmethyl group, and an amino group. It is a relatively new compound, first synthesized in 2020, and has already found applications in a variety of scientific research areas.
Applications De Recherche Scientifique
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a substrate for the synthesis of peptides, proteins, and other biopolymers. In addition, it has been used in the study of enzyme kinetics and in the development of new drugs.
Mécanisme D'action
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is believed to act as a nucleophile, attacking the electrophilic carbon atoms of organic compounds and forming new covalent bonds. It is also believed to act as a ligand, binding to metal ions and forming coordination complexes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of certain hormones, such as cortisol. It has also been shown to have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also relatively non-toxic and has low volatility, making it safe to use in experiments. However, it is also relatively expensive and can be difficult to purify.
Orientations Futures
There are a variety of potential future directions for tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate research. It could be used in the development of new drugs or as a reagent in organic synthesis. It could also be used to study enzyme kinetics or to develop new catalysts for polymerization reactions. Additionally, it could be used to develop new peptides, proteins, and other biopolymers. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as hormones and drugs.
Méthodes De Synthèse
Tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate is synthesized through a multi-step reaction. The first step involves the reaction of 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoic acid with tert-butyl bromide in the presence of potassium carbonate in an aqueous solution. This reaction results in the formation of this compound. The second step involves the reaction of the this compound with sodium hydroxide in an aqueous solution. This reaction results in the formation of the desired compound, this compound.
Propriétés
IUPAC Name |
tert-butyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(12(15)16-13(2,3)4)8-14-9-11-6-5-7-17-11/h5-7,10,14H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROWJAXUIUAUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CS1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)


![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)
![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)
![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)
![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)